molecular formula C10H12N2O3 B15220418 7-Methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline

7-Methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B15220418
M. Wt: 208.21 g/mol
InChI Key: XWTZUMUHDLXXER-UHFFFAOYSA-N
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Description

7-Methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a methoxy group at the 7th position and a nitro group at the 6th position on the isoquinoline ring. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline typically involves the nitration of 7-methoxy-1,2,3,4-tetrahydroisoquinoline. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or chemical reducing agents like tin(II) chloride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: 7-Methoxy-6-amino-1,2,3,4-tetrahydroisoquinoline.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural features. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential biological effects. The methoxy group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the nitro group, which may result in different biological activities.

    7-Methoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the nitro group, potentially altering its reactivity and biological properties.

    6-Nitro-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.

Uniqueness

7-Methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both methoxy and nitro groups on the isoquinoline ring. This combination of functional groups can lead to distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

7-methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C10H12N2O3/c1-15-10-5-8-6-11-3-2-7(8)4-9(10)12(13)14/h4-5,11H,2-3,6H2,1H3

InChI Key

XWTZUMUHDLXXER-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CCNCC2=C1)[N+](=O)[O-]

Origin of Product

United States

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